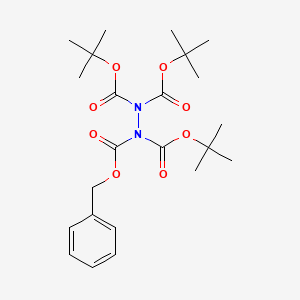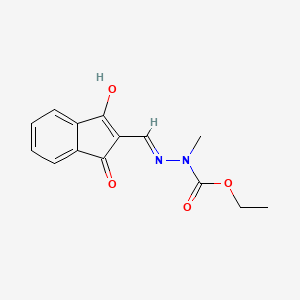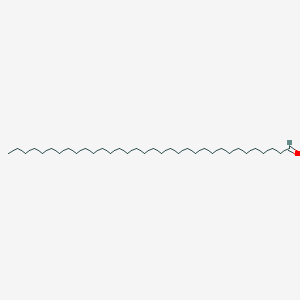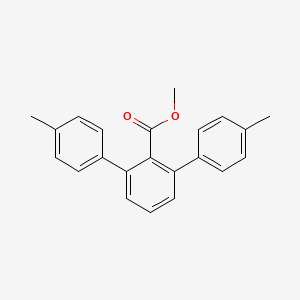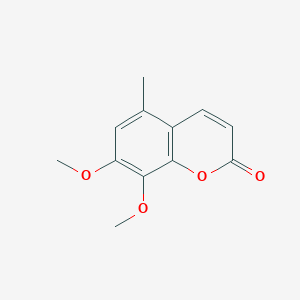
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol is a complex organic compound characterized by its unique structure, which includes multiple ether and alcohol functional groups
Vorbereitungsmethoden
The synthesis of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. Industrially, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol include other polyether and polyalcohol compounds. These compounds share some structural similarities but differ in their specific functional groups and chain lengths. The unique combination of ether and alcohol groups in this compound distinguishes it from other similar compounds, providing it with unique chemical and physical properties.
Eigenschaften
| 140615-75-4 | |
Molekularformel |
C25H53NO6 |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-tridecylamino]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(14-18-29-22-24-31-20-16-27)15-19-30-23-25-32-21-17-28/h27-28H,2-25H2,1H3 |
InChI-Schlüssel |
TZELTIHDQSYCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(CCOCCOCCO)CCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


